Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate
Overview
Description
Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate is an organic compound with significant importance in synthetic organic chemistry. It is characterized by the presence of a bromine atom, a methoxyimino group, and an oxobutyrate ester. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate typically involves the bromination of ethyl 2-(methoxyimino)-3-oxobutanoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted derivatives, alcohols, and oxidized compounds, which are valuable intermediates in further synthetic applications.
Scientific Research Applications
Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The methoxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Ethyl 2-(methoxyimino)-3-oxobutanoate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 4-Bromo-2-(methoxyimino)-3-oxobutyrate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
4-Bromo-2-(methoxyimino)-3-oxobutanoic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the methoxyimino group, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl 4-bromo-2-methoxyimino-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLGGWIEBUSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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